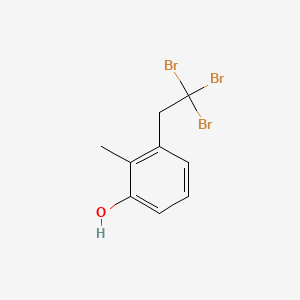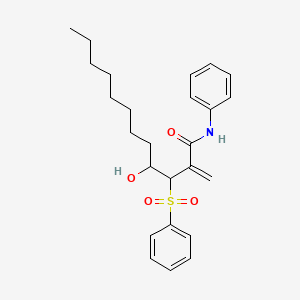
Tris(2,3-dibromobutyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3-dibromobutyl) phosphate is an organophosphorus compound widely recognized for its flame-retardant properties. This compound is used in various applications, particularly in the manufacturing of plastics and textiles, to enhance their resistance to fire.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3-dibromobutyl) phosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromobutanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene or petroleum ether . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate large-scale manufacturing. The process involves the careful handling of reagents and solvents to maintain safety and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Tris(2,3-dibromobutyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of brominated by-products.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups, facilitated by suitable reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields phosphoric acid derivatives, while oxidation and substitution reactions produce various brominated compounds.
Scientific Research Applications
Tris(2,3-dibromobutyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Tris(2,3-dibromobutyl) phosphate involves the inhibition of flame propagation by releasing bromine radicals that interfere with the combustion process . These radicals react with free radicals generated during combustion, thereby reducing the overall rate of the reaction and preventing the spread of fire. The compound’s effectiveness as a flame retardant is attributed to its ability to form a protective char layer on the material’s surface, further inhibiting combustion.
Comparison with Similar Compounds
- Tris(2,3-dibromopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(2,3-dibromobutyl) phosphate is unique among similar compounds due to its specific bromine substitution pattern, which enhances its flame-retardant properties. Compared to Tris(2,3-dibromopropyl) phosphate, it offers improved thermal stability and reduced toxicity, making it a preferred choice in certain applications .
Properties
CAS No. |
111712-47-1 |
|---|---|
Molecular Formula |
C12H21Br6O4P |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
tris(2,3-dibromobutyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(13)10(16)4-20-23(19,21-5-11(17)8(2)14)22-6-12(18)9(3)15/h7-12H,4-6H2,1-3H3 |
InChI Key |
PRVCAOGWEXDDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(COP(=O)(OCC(C(C)Br)Br)OCC(C(C)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)





![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
